![molecular formula C7H6ClN3O4S2 B563627 Chlorothiazide-13C,15N2 CAS No. 1189440-79-6](/img/structure/B563627.png)
Chlorothiazide-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorothiazide-13C,15N2 is the 13C and 15N labeled Chlorothiazide . It is an orally active diuretic and anti-hypertensive agent . It is used to treat hypertension and edema in congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy .
Synthesis Analysis
The synthesis of Chlorothiazide-13C,15N2 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the drug molecule . This is largely done as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Chlorothiazide-13C,15N2 is C6(13C)H6ClN(15N)2O4S2 . Its molecular weight is 298.70 .Physical And Chemical Properties Analysis
Chlorothiazide-13C,15N2 is a pale yellow solid . It has a melting point of over 300 °C (dec.) . It is sparingly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling : A study focused on the synthesis of 13C,15N2 doubly labeled compounds using Chlorothiazide-13C,15N2 as a raw material. This process achieved high yields and purity, emphasizing its utility in producing labeled compounds for various applications (Li Jie, 2010).
Metabolism and Excretion Studies : Research using Chlorothiazide tagged with radioactive carbon (C14) in humans has been conducted to understand the metabolism and excretion of Chlorothiazide in pharmacologic doses, particularly in hypertension and water retention treatments (Brettell, Aikawa, & Gordon, 1960).
Pharmacological Efficacy : Clinical studies have examined Chlorothiazide's effectiveness in treating various conditions like hypertension, renal disease, and fluid retention. Its ability to block sodium and chloride reabsorption in the renal tubule is particularly noted (Schreiner, 1958).
Environmental Impact : A study investigated the degradation of Chlorothiazide in aqueous solutions, emphasizing its environmental impact, especially considering its use in treating hypertension (Taieb, Naimi, & Bellakhal, 2018).
Combination with Other Drugs : Research has explored the combination of Chlorothiazide with other drugs, like spironolactone, to augment its diuretic potency and reduce potassium loss (Ogden, Scherr, Spritz, & Rubin, 1961).
Structural and Physical Properties : Studies have been conducted to understand the high-pressure structural behavior of Chlorothiazide, which is significant for its pharmaceutical formulation and stability (Oswald, Lennie, Pulham, & Shankland, 2010).
Mass Spectrometric Analysis : The mass spectrometric behavior of Chlorothiazide and related thiazide-based diuretics has been analyzed, which is crucial for understanding its chemical properties and for developing analytical methods (Thevis, Schmickler, & Schänzert, 2002).
Wirkmechanismus
Target of Action
Chlorothiazide-13C,15N2, a labeled variant of Chlorothiazide, primarily targets the Na-Cl cotransporter in the early distal tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
Chlorothiazide-13C,15N2 inhibits the active reabsorption of chloride, and consequently sodium, at the early distal tubule via the Na-Cl cotransporter . This inhibition leads to an increase in the excretion of sodium, chloride, and water . This diuretic effect is the primary mode of action of Chlorothiazide-13C,15N2 .
Biochemical Pathways
The inhibition of the Na-Cl cotransporter disrupts the normal electrolyte balance in the body. This disruption leads to increased water loss (diuresis), loss of potassium, and an increase in serum uric acid . These changes can affect various biochemical pathways, including those involved in fluid balance and blood pressure regulation .
Pharmacokinetics
The pharmacokinetic properties of Chlorothiazide-13C,15N2 are likely similar to those of Chlorothiazide. The onset of diuretic action occurs within 2 hours of oral administration, with peak effects observed around 4 hours . The duration of the diuretic action is approximately 6 to 12 hours . The half-life elimination of Chlorothiazide is between 45 to 120 minutes .
Result of Action
The primary result of Chlorothiazide-13C,15N2 action is diuresis, or increased urine production, due to the inhibition of sodium and chloride reabsorption . This leads to a decrease in fluid volume, which can help lower blood pressure and reduce edema . Additionally, the loss of potassium and increase in serum uric acid can have various effects on cellular function and metabolism .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMKAUGHUNFTOL-FWIHXHLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675760 |
Source
|
Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189440-79-6 |
Source
|
Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.